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Introduction
14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite of

arachidonic acid, produced by cytochrome P450 epoxygenases.[1] As an endothelium-derived

hyperpolarizing factor (EDHF), it plays a crucial role in cardiovascular and renal physiology,

primarily through its vasodilatory effects.[1][2] These effects are largely mediated by the

modulation of various ion channels in vascular smooth muscle and endothelial cells. This

technical guide provides a comprehensive overview of the mechanisms of action of 14S,15R-

EET on key ion channels, supported by quantitative data, detailed experimental protocols, and

visualizations of the underlying signaling pathways.

Quantitative Data on the Effects of 14(S),15(R)-EET
on Ion Channels
The following tables summarize the quantitative effects of 14,15-EET and its enantiomers on

various ion channels as reported in the literature.

Table 1: Effect of 14(S),15(R)-EET on Large-Conductance Ca2+-Activated K+ (BKCa)

Channels
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Parameter Value
Cell/Tissue
Type

Conditions Reference

Potency vs.

14,15-DHET

10-fold more

potent in

activating BKCa

channels

Bovine coronary

artery
[3]

Stereoselectivity

14(S),15(R)-EET

increases BKCa

channel activity,

while

14(R),15(S)-EET

does not

Coronary SMCs [3]

Concentration for

Activation

Nanomolar

concentrations

Coronary SMCs,

rat renal SMCs

Whole-cell and

cell-attached

patch clamp

[3]

EC50 for Dilation 3-120 pM

Canine and

porcine coronary

microvessels

Vasodilation

studies
[4]

Table 2: Effect of 14,15-EET on ATP-Sensitive K+ (KATP) Channels

Parameter Value
Cell/Tissue
Type

Conditions Reference

Current Increase

6.9-fold increase

in glibenclamide-

sensitive KATP

currents

Rat mesenteric

smooth muscle

cells

5 µM 14,15-EET,

whole-cell patch

clamp

[5]

Membrane

Hyperpolarizatio

n

From -20.5 ± 0.9

mV to -27.1 ± 3.0

mV

Rat mesenteric

smooth muscle

cells

1 µM 14,15-EET

in the presence

of 100 nM

iberiotoxin

[5]

Table 3: Effect of 14,15-EET on Transient Receptor Potential Vanilloid 4 (TRPV4) Channels
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Parameter Value
Cell/Tissue
Type

Conditions Reference

Intracellular

Ca2+ Increase

14,15-EET

increases

cytosolic calcium

ion concentration

PC12 cells Fura-2 imaging [6]

Inhibition of

Ca2+ Increase

Increase

inhibited by

HC067047

PC12 cells [6]

Table 4: Effect of 14,15-EET on Voltage-Dependent Ca2+ Channels

Parameter Value
Cell/Tissue
Type

Conditions Reference

Intracellular

Ca2+ ([Ca2+]i)

Increase

52% to 81%

increase

Porcine aortic

SMCs

1 µM of 4 EET

regioisomers
[5]

Inhibition of

[Ca2+]i Increase

Abolished by

removal of

extracellular

Ca2+ or by 10

µM verapamil

Porcine aortic

SMCs
[5]

Table 5: Involvement of 14,15-EET in TRPC6 Channel-Mediated Responses
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Parameter Observation
Cell/Tissue
Type

Conditions Reference

Bradykinin-

induced Ca2+

influx

Inhibited by the

EET antagonist,

14,15-EE5ZE

Human ECs [3]

Agonist-induced

Translocation

11,12-EET (but

not 14,15-EET)

elicits rapid

translocation of

TrpC6-V5 to the

plasma

membrane

Cultured

endothelial cells
[7]

Signaling Pathways
Activation of BKCa Channels
14,15-EET-induced vasodilation is often attributed to the activation of BKCa channels in

vascular smooth muscle cells.[1] This activation is thought to be mediated by a Gs protein-

coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular

cAMP, and subsequent activation of Protein Kinase A (PKA).[3][8] PKA then phosphorylates the

BKCa channel, increasing its open probability and leading to membrane hyperpolarization and

vasorelaxation.[3]

14S,15R-EET Putative Gs-Coupled
Receptor

Binds Adenylyl CyclaseActivates

ATP

cAMP

Converts to

PKAActivates BKCa Channel
(Inactive)

Phosphorylates BKCa Channel
(Active) HyperpolarizationK+ Efflux Vasorelaxation

Click to download full resolution via product page

Proposed signaling pathway for 14S,15R-EET-mediated activation of BKCa channels.

Activation of KATP Channels
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In some vascular beds, 14,15-EET activates ATP-sensitive K+ (KATP) channels.[5] The

proposed mechanism involves the ADP-ribosylation of the Gs alpha subunit (Gsα) by an

endogenous ADP-ribosyltransferase.[5][9] This modification leads to the activation of the KATP

channel, resulting in membrane hyperpolarization and vasodilation.[5] This effect can be

mimicked by cholera toxin, an exogenous ADP-ribosyltransferase, and inhibited by ADP-

ribosyltransferase inhibitors.[5][9]

14,15-EET ADP-ribosyltransferaseActivates Gsα KATP Channel
(Inactive)

ActivatesADP-ribosylates KATP Channel
(Active) HyperpolarizationK+ Efflux Vasodilation

Click to download full resolution via product page

Signaling pathway for 14,15-EET-mediated activation of KATP channels.

Modulation of TRPV4 Channels
14,15-EET has been shown to activate TRPV4 channels, leading to an increase in intracellular

calcium concentration.[6] This effect is implicated in processes such as neurite outgrowth.[6]

The activation of TRPV4 by 14,15-EET can be inhibited by specific TRPV4 antagonists like

HC067047.[6] This suggests a direct or indirect interaction of 14,15-EET with the TRPV4

channel or a closely associated protein.

14,15-EET TRPV4 ChannelActivates Ca2+ Influx Neurite OutgrowthPromotes

Click to download full resolution via product page

Pathway of 14,15-EET-induced TRPV4 channel activation and downstream effects.

Enhancement of Voltage-Dependent Ca2+ Channel Influx
In vascular smooth muscle cells, 14,15-EET can enhance the influx of Ca2+ through voltage-

dependent (L-type) Ca2+ channels.[5] This leads to an increase in intracellular Ca2+

concentration, which can contribute to vasoconstriction under certain conditions, potentially

modulating the primary vasodilatory effect of EETs.[5] This effect is dependent on extracellular

Ca2+ and can be blocked by L-type calcium channel blockers like verapamil.[5]
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14,15-EET Voltage-Dependent
Ca2+ Channel

Enhances Enhanced Ca2+ Influx VasoconstrictionContributes to

Click to download full resolution via product page

Mechanism of 14,15-EET-enhanced influx through voltage-dependent Ca2+ channels.

Experimental Protocols
Patch-Clamp Electrophysiology
Objective: To measure the activity of single ion channels or whole-cell currents in response to

14S,15R-EET.

Cell Preparation: Freshly isolate vascular smooth muscle cells or endothelial cells, or use

cultured cell lines (e.g., PC12, HEK293) expressing the channel of interest.

Recording Configuration:

Whole-Cell: To measure macroscopic currents. A low-resistance electrical access to the

cell interior is established by rupturing the cell membrane under the pipette tip.

Cell-Attached: To measure single-channel currents without disturbing the intracellular

environment. A high-resistance seal is formed between the pipette tip and the cell

membrane.

Solutions:

Pipette Solution (for K+ currents): Typically contains (in mM): 140 KCl, 1 MgCl2, 10

HEPES, 10 EGTA, and 2 ATP, pH adjusted to 7.2 with KOH.

Bath Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, pH adjusted to 7.4 with NaOH.

Procedure:

Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

For whole-cell recordings, apply a brief pulse of suction to rupture the membrane patch.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b199683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b199683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

Apply voltage steps to elicit ion channel currents.

Perfuse the cell with the bath solution containing 14S,15R-EET at various concentrations.

Record changes in current amplitude and channel open probability.

Data Analysis: Analyze the recorded currents using specialized software to determine

parameters such as current-voltage (I-V) relationships, channel conductance, and open

probability (NPo).

Vascular Reactivity Studies (Vasodilation)
Objective: To assess the effect of 14S,15R-EET on the contractility of isolated blood vessels.

Tissue Preparation: Isolate arterial rings (e.g., coronary, mesenteric) and mount them in an

organ bath filled with physiological salt solution (PSS), maintained at 37°C and bubbled with

95% O2/5% CO2.

Procedure:

Allow the arterial rings to equilibrate under a resting tension.

Pre-contract the rings with a vasoconstrictor agent (e.g., U46619, a thromboxane mimetic,

or high KCl).

Once a stable contraction is achieved, add cumulative concentrations of 14S,15R-EET to

the organ bath.

Record the changes in isometric tension.

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction

tension. Construct concentration-response curves and calculate EC50 values.

Intracellular Calcium Measurement
Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to

14S,15R-EET.
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Cell Preparation: Culture cells on glass coverslips.

Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a

physiological buffer.

Procedure:

Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence

microscope equipped with a ratiometric imaging system.

Perfuse the cells with a physiological salt solution.

Stimulate the cells with 14S,15R-EET.

Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm

and 380 nm for Fura-2).

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation

wavelengths. Convert this ratio to [Ca2+]i using a calibration curve.

Conclusion
14(S),15(R)-EET is a multifaceted signaling molecule that exerts significant control over

vascular tone and other cellular processes through its interaction with a variety of ion channels.

Its primary vasodilatory action is mediated through the activation of BKCa and KATP channels,

involving distinct G-protein-dependent signaling pathways. Furthermore, its ability to modulate

TRPV4 and voltage-dependent Ca2+ channels highlights the complexity of its physiological

roles. The detailed understanding of these mechanisms, facilitated by the experimental

approaches outlined in this guide, is crucial for the development of novel therapeutic strategies

targeting the EET signaling pathway for cardiovascular and other diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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